Methyl 1-aminocyclopropanecarboxylate hydrochloride

Catalog No.
S686495
CAS No.
72784-42-0
M.F
C5H10ClNO2
M. Wt
151.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 1-aminocyclopropanecarboxylate hydrochlorid...

CAS Number

72784-42-0

Product Name

Methyl 1-aminocyclopropanecarboxylate hydrochloride

IUPAC Name

methyl 1-aminocyclopropane-1-carboxylate;hydrochloride

Molecular Formula

C5H10ClNO2

Molecular Weight

151.59 g/mol

InChI

InChI=1S/C5H9NO2.ClH/c1-8-4(7)5(6)2-3-5;/h2-3,6H2,1H3;1H

InChI Key

CHSDCWKLSHPKFY-UHFFFAOYSA-N

SMILES

COC(=O)C1(CC1)N.Cl

Synonyms

1-Aminocyclopropanecarboxylic Acid Methyl Ester Hydrochloride; ACC Methyl Ester Hydrochloride; Methyl 1-Aminocyclopropanecarboxylate Hydrochloride;

Canonical SMILES

COC(=O)C1(CC1)[NH3+].[Cl-]

Synthesis and Characterization:

MACC is a synthetic organic compound, often used as a research tool. Its synthesis has been described in scientific literature, allowing researchers to prepare it in their laboratories. [] The characterization of MACC, including its structure, purity, and other physical and chemical properties, is crucial for ensuring the validity of research findings. Techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are commonly employed for this purpose. []

Potential Applications:

While the full extent of MACC's applications in scientific research is still being explored, some potential areas of investigation include:

  • Plant Physiology: MACC serves as a precursor to the plant hormone ethylene. Researchers can use MACC to study ethylene biosynthesis and its role in various plant growth and development processes, including seed germination, fruit ripening, and stress responses. []
  • Enzyme Studies: MACC can interact with enzymes involved in ethylene biosynthesis, such as 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase. Studying this interaction can provide insights into the mechanism of action of these enzymes and their potential as targets for agricultural applications. []
  • Chemical Biology: MACC's chemical structure offers potential for modification and derivatization, allowing researchers to create new molecules with specific properties for various research purposes. This could involve studying their interactions with biological systems or using them as probes in various scientific investigations.

Methyl 1-aminocyclopropanecarboxylate hydrochloride is a chemical compound with the molecular formula C5H10ClNO2C_5H_{10}ClNO_2 and a molecular weight of approximately 151.59 g/mol. It is commonly encountered as a white crystalline solid and is known for its role as a derivative of 1-aminocyclopropane-1-carboxylic acid. This compound is often used in various biochemical applications, particularly in the field of plant physiology and biochemistry, due to its involvement in the biosynthesis of ethylene, a key plant hormone .

MACC functions by mimicking the action of ACC in the ethylene signaling pathway. Once inside the plant cell, MACC is converted to ACC by esterases. ACC then binds to the enzyme ACC oxidase, which converts it to ethylene, the active gaseous hormone. Ethylene subsequently interacts with specific receptors, triggering a cascade of responses that regulate various plant growth and development processes [].

Data source

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MACC is considered a mild irritant and may cause eye and skin irritation upon contact []. It is recommended to wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling MACC.

Data source

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, particularly those involving the conversion to ethylene through enzymatic processes. The primary reaction involves its decarboxylation to produce ethylene, which is catalyzed by the enzyme 1-aminocyclopropane-1-carboxylate oxidase. This reaction is significant in plant biology, where ethylene plays a crucial role in fruit ripening and senescence .

This compound exhibits notable biological activity, primarily as a precursor to ethylene in plants. Ethylene regulates various physiological processes including fruit ripening, flower wilting, and leaf abscission. Methyl 1-aminocyclopropanecarboxylate hydrochloride has been studied for its effects on plant growth and development, influencing processes such as cell division and elongation . Furthermore, it has potential applications in agricultural practices as a growth regulator.

Methyl 1-aminocyclopropanecarboxylate hydrochloride can be synthesized through several methods, including:

  • Direct Methylation: The compound can be synthesized by methylating 1-aminocyclopropane-1-carboxylic acid using methyl iodide or dimethyl sulfate in the presence of a base.
  • Cyclization Reactions: Starting from suitable precursors, cyclization reactions can yield the desired product through ring formation.
  • Hydrochloride Formation: The hydrochloride salt can be formed by reacting the base form of methyl 1-aminocyclopropanecarboxylate with hydrochloric acid .

Methyl 1-aminocyclopropanecarboxylate hydrochloride has various applications:

  • Agricultural Use: As a plant growth regulator to enhance ethylene production, aiding in the ripening process of fruits.
  • Pharmaceutical Research: It serves as an important intermediate in synthesizing other bioactive compounds and pharmaceuticals.
  • Biochemical Studies: Used extensively in research to study metabolic pathways involving amino acids and plant hormones .

Methyl 1-aminocyclopropanecarboxylate hydrochloride shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameMolecular FormulaKey Features
1-Aminocyclopropane-1-carboxylic acidC4H7NO2C_4H_7NO_2Precursor to methyl 1-aminocyclopropanecarboxylate; directly involved in ethylene synthesis.
Methyl cyclopropanecarboxylateC5H8O2C_5H_8O_2Similar cyclopropane structure; utilized in organic synthesis but lacks amino functionality.
EthyleneC2H4C_2H_4Primary plant hormone derived from methyl 1-aminocyclopropanecarboxylate; crucial for growth regulation.

Uniqueness

Methyl 1-aminocyclopropanecarboxylate hydrochloride is unique due to its specific role as an amino acid derivative that directly contributes to ethylene biosynthesis in plants. Its structural features allow it to participate effectively in biochemical pathways that are essential for plant development and response to environmental stimuli .

Relationship to Ethylene Biosynthesis

Methyl 1-aminocyclopropanecarboxylate hydrochloride serves as a stable derivative of 1-aminocyclopropane-1-carboxylic acid, the immediate precursor in the ethylene biosynthesis pathway [7] [8]. The ethylene biosynthesis pathway consists of two dedicated enzymatic steps that convert S-adenosyl-L-methionine to the gaseous hormone ethylene [7].

In the first reaction, S-adenosyl-L-methionine is converted to 1-aminocyclopropane-1-carboxylic acid by the enzyme 1-aminocyclopropane-1-carboxylic acid synthase [7] [8]. This reaction represents the committed and generally rate-limiting step in ethylene biosynthesis [10]. The enzyme belongs to the family of pyridoxal phosphate-dependent enzymes and catalyzes the reaction through a quinonoid zwitterion intermediate [6].

The second step involves the conversion of 1-aminocyclopropane-1-carboxylic acid to ethylene by 1-aminocyclopropane-1-carboxylic acid oxidase [7] [10]. This enzyme belongs to the 2-oxoglutarate-dependent dioxygenase superfamily and requires iron, ascorbate, and oxygen as cofactors [10]. The reaction produces ethylene, carbon dioxide, and hydrogen cyanide as products [10].

The methyl ester derivative provides enhanced stability compared to the free acid form, making it valuable for research applications and analytical studies [2] [5]. The compound can serve as a precursor that, upon hydrolysis, releases the active 1-aminocyclopropane-1-carboxylic acid for subsequent conversion to ethylene [26].

Research has demonstrated that the regulation of 1-aminocyclopropane-1-carboxylic acid levels occurs through multiple mechanisms including synthesis, conjugation, and transport [25]. The compound can be conjugated to form malonyl-1-aminocyclopropane-1-carboxylic acid, γ-glutamyl-1-aminocyclopropane-1-carboxylic acid, and jasmonyl-1-aminocyclopropane-1-carboxylic acid derivatives [25] [40]. These conjugated forms represent storage or transport forms that are generally unavailable for direct conversion to ethylene [40].

Table 2: Ethylene Biosynthesis Pathway Components

StepSubstrateProductEnzymeCofactors
1S-adenosyl-L-methionine1-aminocyclopropane-1-carboxylic acid1-aminocyclopropane-1-carboxylic acid synthasePyridoxal phosphate [6]
21-aminocyclopropane-1-carboxylic acidEthylene1-aminocyclopropane-1-carboxylic acid oxidaseIron, ascorbate, oxygen [10]

Structural Features of Cyclopropane Amino Acid Derivatives

Methyl 1-aminocyclopropanecarboxylate hydrochloride exhibits distinctive structural characteristics that distinguish it from conventional amino acids [1] [3]. The compound features a three-membered cyclopropane ring system with both an amino group and a methoxycarbonyl group attached to the same carbon atom [3] [26].

The molecular formula of the free base is C₅H₉NO₂ with a molecular weight of 115.13 grams per mole, while the hydrochloride salt has the formula C₅H₁₀ClNO₂ and a molecular weight of 151.59 grams per mole [1] [2]. The compound can be represented by the International Union of Pure and Applied Chemistry name methyl 1-aminocyclopropane-1-carboxylate [1] [3].

The cyclopropane ring structure imparts significant ring strain energy, estimated at approximately 27 kilocalories per mole, which contributes to the reactivity of these compounds [14] [16]. This ring strain serves as a driving force for various chemical transformations, including enzymatic ring-opening reactions that occur during ethylene biosynthesis [13] [45].

Unlike most α-amino acids, 1-aminocyclopropane-1-carboxylic acid and its derivatives are not chiral, similar to glycine [4]. This characteristic simplifies synthetic approaches and reduces the complexity associated with stereoisomer formation [19]. The tethered nature of the cyclopropane ring allows for fixed side-chain orientation, which has been demonstrated to increase enzymatic stability and receptor selectivity in biological systems [19].

The methyl ester functionality enhances the lipophilicity of the compound compared to the free carboxylic acid, potentially improving membrane permeability and cellular uptake characteristics [26]. The esterification also provides increased chemical stability under various storage and analytical conditions [2] [5].

Cyclopropane amino acid derivatives demonstrate unique structural features that contribute to their biological activity [14] [17]. The three-membered ring system exhibits properties that closely resemble those of olefinic double bonds in terms of reactivity patterns [14]. This similarity enables cyclopropane-containing compounds to participate in various addition reactions and ring-opening processes [14].

Table 3: Structural Properties of Methyl 1-aminocyclopropanecarboxylate hydrochloride

PropertyValueSignificance
Molecular Formula (Free Base)C₅H₉NO₂ [1]Base chemical composition
Molecular Formula (Hydrochloride)C₅H₁₀ClNO₂ [1]Salt form for stability
Molecular Weight (Free Base)115.13 g/mol [3]Analytical reference
Molecular Weight (Hydrochloride)151.59 g/mol [2]Salt form mass
Ring Strain Energy~27 kcal/mol [14]Drives reactivity
StereochemistryNon-chiral [4]Simplifies synthesis
Melting Point186°C [2]Thermal stability

Significance in Plant Biochemistry

The significance of methyl 1-aminocyclopropanecarboxylate hydrochloride in plant biochemistry extends beyond its role as a simple derivative of 1-aminocyclopropane-1-carboxylic acid [20] [21]. The compound and its parent molecule represent central players in plant hormone regulation, stress responses, and developmental processes [22] [23].

1-aminocyclopropane-1-carboxylic acid serves as the direct precursor to ethylene, a gaseous plant hormone that regulates numerous physiological processes including seed germination, vegetative growth, fruit ripening, senescence, and responses to environmental stresses [8] [21]. The importance of this pathway is underscored by the fact that ethylene influences virtually every aspect of plant development and adaptation [24].

Recent research has revealed that 1-aminocyclopropane-1-carboxylic acid may function as a signaling molecule independent of its conversion to ethylene [12] [20]. Studies using chemical inhibitors of ethylene biosynthesis have demonstrated effects on root cell expansion that were not observed when ethylene perception or signaling was disrupted, suggesting an ethylene-independent role for 1-aminocyclopropane-1-carboxylic acid [20] [35].

The compound undergoes sophisticated transport mechanisms throughout plant tissues, enabling both local and systemic responses [35]. Transport occurs via amino acid transporters, particularly the Lysine Histidine Transporter family members, which facilitate the movement of 1-aminocyclopropane-1-carboxylic acid across cellular membranes [35]. This transport capability allows for the spatial separation of 1-aminocyclopropane-1-carboxylic acid synthesis and ethylene production, providing plants with precise control over hormone distribution [35].

The regulation of 1-aminocyclopropane-1-carboxylic acid metabolism involves multiple conjugation pathways that modulate the availability of free 1-aminocyclopropane-1-carboxylic acid for ethylene synthesis [25] [40]. The formation of malonyl conjugates represents a major regulatory mechanism that effectively sequesters 1-aminocyclopropane-1-carboxylic acid and prevents excessive ethylene production [40].

In agricultural applications, understanding 1-aminocyclopropane-1-carboxylic acid biochemistry has led to the development of strategies for controlling fruit ripening, extending shelf life, and improving stress tolerance in crop plants [23] [24]. The compound serves as a valuable research tool for investigating ethylene-related processes and developing agricultural biotechnology applications [24].

The methyl ester derivative provides researchers with a stable, well-characterized compound for analytical studies and as a synthetic intermediate in the preparation of related molecules [26]. Its consistent chemical properties make it suitable for use as a reference standard in chromatographic and spectroscopic analyses [5].

Table 4: Biochemical Significance and Applications

FunctionMechanismImpact
Ethylene PrecursorEnzymatic conversion by 1-aminocyclopropane-1-carboxylic acid oxidase [10]Controls fruit ripening, senescence [21]
Signaling MoleculeEthylene-independent pathways [12] [20]Regulates cell expansion, development [35]
Transport SubstrateLysine Histidine Transporter-mediated [35]Enables systemic hormone responses [35]
Metabolic RegulationConjugation to storage forms [40]Controls ethylene production levels [25]
Research ToolStable derivative for analytical studies [5]Facilitates biochemical research [26]
Agricultural ApplicationsHormone regulation strategies [24]Improves crop quality and stress tolerance [23]

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-09-14

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